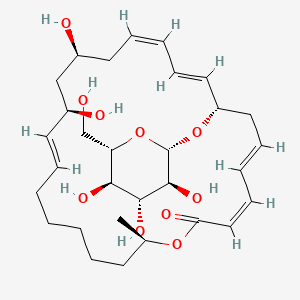![molecular formula C14H13N3 B1493033 6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097970-18-6](/img/structure/B1493033.png)
6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives involves the selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold is a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The structure of “6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” would include these elements, along with a cyclopropyl group at the 6-position and a phenyl group at the 7-position.Chemical Reactions Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a variety of chemical reactions. For instance, it can undergo a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications
Metabolism and Pharmacokinetics
Research on similar compounds, like the metabolism, excretion, and pharmacokinetics of selective inhibitors in humans, provides insights into how these compounds are processed in the body. For instance, a study on the metabolism and pharmacokinetics of a Janus tyrosine kinase 1/2 inhibitor in humans highlights the body's handling of such compounds, including absorption rates, elimination half-lives, and how these substances are excreted through urine and feces (Shilling et al., 2010).
Therapeutic Applications
Although specific applications of "6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole" were not found, studies on related compounds provide evidence of therapeutic uses in treating various conditions. For example, the use of temozolomide, an alkylating agent for treating aggressive pituitary tumors, suggests potential therapeutic applications of similar compounds in oncology. MGMT immunoexpression has been identified as a predictor of responsiveness to such treatments, indicating the significance of genetic factors in determining treatment efficacy (Kovacs et al., 2008).
Environmental and Toxicological Studies
Studies on environmental exposure to related compounds, such as organophosphorus and pyrethroid pesticides, provide valuable information on the potential environmental and health impacts of chemical exposure. Research findings indicate widespread exposure among children and adults, highlighting the importance of monitoring and managing chemical exposure to protect public health (Babina et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been reported to exhibit diverse bioactivities, suggesting they may interact with multiple targets .
Mode of Action
The compound’s interaction with its targets likely involves the formation of a donor-acceptor (d-a) interaction between the malononitrile group, a strong electron-withdrawing group, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial, anti-cancer, and anti-inflammatory activities .
properties
IUPAC Name |
6-cyclopropyl-7-phenyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-4-10(5-3-1)12-13(11-6-7-11)16-17-9-8-15-14(12)17/h1-5,8-9,11,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURFNEQZBWWDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)




